An In-Depth Technical Guide to 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-methyl-1,2,5-oxadiazole-3-carbaldehyde, a heterocyclic compound of increasing interest in medicinal chemistry. Despite its current absence of a registered CAS number, this guide establishes its chemical identity through structural identifiers. A detailed, plausible synthetic route from its corresponding carboxylic acid is presented, grounded in established chemical transformations. The guide further explores the anticipated chemical and physical properties, spectral characteristics, and potential applications in drug development, drawing insights from the well-documented chemistry of the 1,2,5-oxadiazole (furazan) ring system. This document serves as a vital resource for researchers seeking to synthesize, characterize, and utilize this promising scaffold in the pursuit of novel therapeutics.
Chemical Identity and Identifiers
4-Methyl-1,2,5-oxadiazole-3-carbaldehyde is a disubstituted furazan, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. While a specific CAS number has not been assigned in major chemical databases, its molecular structure is unequivocally defined by the following identifiers:
| Identifier | Value |
| Molecular Formula | C₄H₄N₂O₂ |
| SMILES | CC1=NON=C1C=O |
| InChIKey | BOCWXHPOWMHHPR-UHFFFAOYSA-N |
| Molecular Weight | 112.09 g/mol |
| IUPAC Name | 4-methyl-1,2,5-oxadiazole-3-carbaldehyde |
Its structure features a methyl group and a carbaldehyde (formyl) group attached to the carbon atoms of the 1,2,5-oxadiazole ring. The electron-withdrawing nature of the aldehyde and the inherent electronic properties of the furazan ring suggest a unique reactivity profile, making it an attractive building block in synthetic and medicinal chemistry.
Synthetic Pathways and Methodologies
The direct synthesis of 4-methyl-1,2,5-oxadiazole-3-carbaldehyde has not been extensively reported in the literature. However, a highly plausible and efficient synthetic route can be devised from its readily available carboxylic acid analogue, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid (CAS Number: 58677-34-2).[1][2][3] This multi-step synthesis involves the activation of the carboxylic acid followed by a controlled reduction to the aldehyde.
Overall Synthetic Workflow
The proposed synthesis commences with the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester, which is then reduced to the desired aldehyde.
Caption: Proposed synthetic workflow for 4-methyl-1,2,5-oxadiazole-3-carbaldehyde.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride
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To a stirred solution of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (SOCl₂, 1.5 eq) or oxalyl chloride ((COCl)₂, 1.2 eq).
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution.
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Upon completion, the excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.
Causality: The conversion of the carboxylic acid to an acid chloride is a standard procedure to increase the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a reducing agent. Thionyl chloride and oxalyl chloride are common and effective reagents for this transformation.
Step 2: Reduction of the Acid Chloride to the Aldehyde (Rosenmund Reduction)
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The crude 4-methyl-1,2,5-oxadiazole-3-carbonyl chloride is dissolved in an anhydrous solvent like toluene or xylene.
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A palladium-based catalyst, typically palladium on barium sulfate (Pd/BaSO₄), is added. A catalyst poison, such as quinoline-sulfur, is often included to prevent over-reduction to the alcohol.
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The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature or slightly elevated temperature.
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The reaction is monitored by TLC or GC-MS until the starting material is consumed.
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Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to afford 4-methyl-1,2,5-oxadiazole-3-carbaldehyde.
Causality: The Rosenmund reduction is a classic and reliable method for the selective reduction of an acid chloride to an aldehyde. The poisoned catalyst is crucial for preventing the further reduction of the aldehyde to the corresponding alcohol, ensuring a good yield of the desired product.
Physicochemical Properties and Spectral Data (Predicted and Representative)
Specific experimental data for 4-methyl-1,2,5-oxadiazole-3-carbaldehyde is not widely available. However, its properties can be predicted based on its structure and by comparison with related compounds.
| Property | Predicted/Representative Value |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 150-180 °C |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |
Representative Spectral Data
The following are representative spectral data for a closely related 3,4-disubstituted 1,2,5-oxadiazole derivative. These data provide an indication of the expected spectral features of the target molecule.
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¹H NMR: The proton of the aldehyde group is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The methyl protons will likely appear as a singlet at approximately δ 2.0-2.5 ppm.
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¹³C NMR: The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 180-190 ppm. The carbons of the oxadiazole ring will appear in the aromatic region, and the methyl carbon will be in the upfield region.
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IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde is expected around 1700-1720 cm⁻¹. C-H stretching of the aldehyde proton may be observed around 2720-2820 cm⁻¹.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (112.09 g/mol ).
Reactivity and Applications in Drug Development
The 1,2,5-oxadiazole (furazan) ring system is a recognized pharmacophore in medicinal chemistry, known for its ability to modulate the physicochemical and biological properties of molecules.
Chemical Reactivity
The aldehyde functional group in 4-methyl-1,2,5-oxadiazole-3-carbaldehyde is the primary site of reactivity. It can undergo a variety of chemical transformations, making it a versatile synthetic intermediate.
Caption: Key reactions of the carbaldehyde group.
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Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
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Reduction: The aldehyde can be reduced to the primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into a variety of substituted alkenes.
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Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary or tertiary amines, respectively.
Role in Drug Discovery
The 1,2,5-oxadiazole ring is considered a bioisostere for ester and amide groups and can improve the metabolic stability and pharmacokinetic profile of drug candidates. Derivatives of 1,2,5-oxadiazole have shown a wide range of biological activities, including:
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Carbonic Anhydrase Inhibition: Certain sulfonamide-containing 1,2,5-oxadiazoles have been investigated as selective inhibitors of carbonic anhydrase II.
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Antibacterial and Antifungal Activity: The oxadiazole scaffold is present in numerous compounds with antimicrobial properties.
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Anticancer Activity: Various oxadiazole derivatives have been synthesized and evaluated for their potential as anticancer agents.
The presence of the reactive aldehyde group on the 4-methyl-1,2,5-oxadiazole-3-carbaldehyde scaffold allows for its facile incorporation into larger molecules, enabling the exploration of new chemical space in drug discovery programs.
Safety and Handling
While specific toxicity data for 4-methyl-1,2,5-oxadiazole-3-carbaldehyde is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related structures, it may be harmful if swallowed, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Methyl-1,2,5-oxadiazole-3-carbaldehyde represents a valuable and versatile building block for medicinal chemistry and drug discovery. While a registered CAS number is not yet available, its chemical identity is well-defined. This guide has provided a robust and logical synthetic pathway from its commercially available carboxylic acid precursor, along with insights into its likely physicochemical properties, spectral characteristics, and reactivity. The demonstrated importance of the 1,2,5-oxadiazole core in bioactive molecules, coupled with the synthetic utility of the carbaldehyde functional group, positions this compound as a promising scaffold for the development of novel therapeutic agents.
References
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PubChem. 4-methyl-1,2,5-oxadiazole-3-carbaldehyde. National Center for Biotechnology Information. [Link].
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PubChem. 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid. National Center for Biotechnology Information. [Link].
